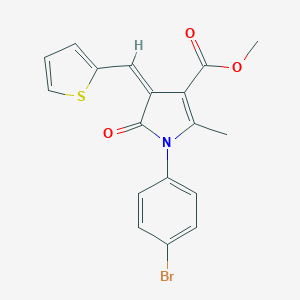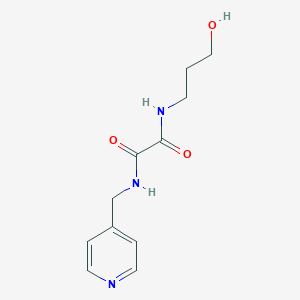![molecular formula C18H14BrClN2O2S B299114 (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound with potential therapeutic applications. It belongs to the class of thiazolone derivatives and has been extensively studied for its biological activities.
Mecanismo De Acción
The exact mechanism of action of (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it has been suggested that the compound may act by inducing apoptosis in cancer cells through the activation of caspase enzymes. It may also inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
The compound has been shown to affect various biochemical and physiological processes in cells. It has been reported to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the activity of several enzymes, including topoisomerase and tyrosinase. Furthermore, it has been reported to decrease the levels of reactive oxygen species, which are involved in the pathogenesis of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is its potential therapeutic applications in various diseases. It has also been shown to exhibit good stability and solubility in different solvents. However, one of the limitations is its cytotoxicity, which may affect the viability of normal cells in addition to cancer cells.
Direcciones Futuras
Future research on (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one should focus on elucidating its exact mechanism of action and identifying its molecular targets. Furthermore, the compound's potential applications in combination with other drugs or therapies should be investigated. In addition, the development of new derivatives with improved pharmacological properties should be explored.
Métodos De Síntesis
The synthesis of (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been reported in several research articles. One of the most commonly used methods involves the reaction of 2-amino-4-bromo-5-methylphenol with 3-chloro-4-methoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then cyclized to form the thiazolone ring.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. It has been shown to exhibit cytotoxic activity against several cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to possess antimicrobial activity against several pathogenic microorganisms.
Propiedades
Nombre del producto |
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C18H14BrClN2O2S |
Peso molecular |
437.7 g/mol |
Nombre IUPAC |
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14BrClN2O2S/c1-10-7-12(19)4-5-14(10)21-18-22-17(23)16(25-18)9-11-3-6-15(24-2)13(20)8-11/h3-9H,1-2H3,(H,21,22,23)/b16-9+ |
Clave InChI |
JGMVFJLFZKPFLZ-CXUHLZMHSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Br)NC2=NC(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/S2 |
SMILES |
CC1=C(C=CC(=C1)Br)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299033.png)
![ethyl 5-(4-fluorophenyl)-2-[3-methoxy-4-(2-propynyloxy)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299037.png)
![methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299038.png)

![ethyl 2-[2-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299042.png)

![3-[3-({2-[(4-carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B299045.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299046.png)
![N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299048.png)

![N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299052.png)
![6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299054.png)